molecular formula C11H15NO B12967879 (E)-3-(2-methoxyphenyl)but-2-en-1-amine

(E)-3-(2-methoxyphenyl)but-2-en-1-amine

Cat. No.: B12967879
M. Wt: 177.24 g/mol
InChI Key: OWQCYTLQWYHHNP-VQHVLOKHSA-N
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Description

(E)-3-(2-methoxyphenyl)but-2-en-1-amine is an organic compound with a structure that includes a methoxyphenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxyphenyl)but-2-en-1-amine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under specific conditions. One common method is the condensation reaction between 2-methoxybenzaldehyde and but-2-en-1-amine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxyphenyl)but-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of (E)-3-(2-methoxyphenyl)butan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-methoxyphenyl)but-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyphenyl)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-hydroxyphenyl)but-2-en-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-3-(2-chlorophenyl)but-2-en-1-amine: Similar structure but with a chloro group instead of a methoxy group.

    (E)-3-(2-nitrophenyl)but-2-en-1-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(E)-3-(2-methoxyphenyl)but-2-en-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)but-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,8,12H2,1-2H3/b9-7+

InChI Key

OWQCYTLQWYHHNP-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\CN)/C1=CC=CC=C1OC

Canonical SMILES

CC(=CCN)C1=CC=CC=C1OC

Origin of Product

United States

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